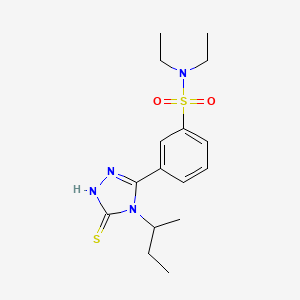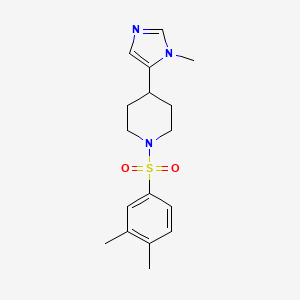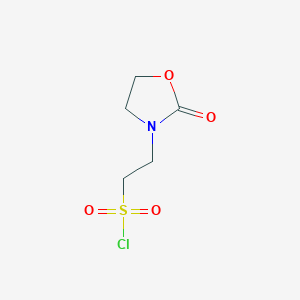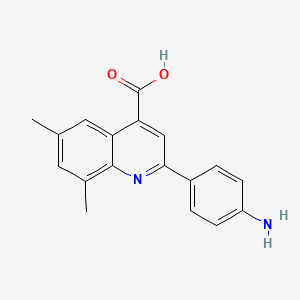
3-(4-(sec-Butyl)-5-mercapto-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(sec-Butyl)-5-mercapto-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(sec-Butyl)-5-mercapto-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Butan-2-yl Group: The butan-2-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of the Sulfonamide Group: The sulfonamide group can be formed by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted sulfonamide derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Pharmaceuticals: The compound has potential as a drug candidate due to its unique structural features, which may allow it to interact with specific biological targets.
Biological Probes: It can be used as a probe to study enzyme activity or protein interactions.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its potential bioactivity.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 3-(4-(sec-Butyl)-5-mercapto-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
- **3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
- **3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonate
Uniqueness
The unique combination of the triazole ring, sulfanyl group, and sulfonamide group in 3-(4-(sec-Butyl)-5-mercapto-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
3-(4-butan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S2/c1-5-12(4)20-15(17-18-16(20)23)13-9-8-10-14(11-13)24(21,22)19(6-2)7-3/h8-12H,5-7H2,1-4H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRFPQNMHVFINS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2388930.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2388937.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)


![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388944.png)
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2388945.png)
